2,4-difluoropyridimine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

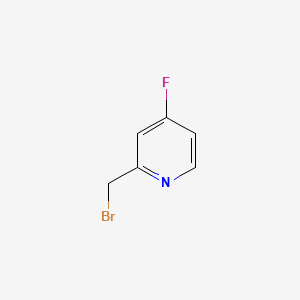

2,4-Difluoropyrimidine is a fluorinated building block with the empirical formula C4H2F2N2 . It has a molecular weight of 116.07 . It can be used as a starting material to synthesize 3-Pyrimidin-4-yl-oxazolidin-2-one derivatives as mutant isocitrate dehydrogenase (IDH 1) inhibitors and N, N ′- (1,4-phenylenebis (methylene))bis (2-fluoropyrimidin-4-amine) as chemokine receptor type 4 antagonists .

Synthesis Analysis

The synthesis of 2,4-Difluoropyrimidine involves the use of crown ethers to enhance the performance of KF. KF with a catalytic amount of dicyclohexano-18-crown-6 in tetraglyme converts 2,4-dichloropyrimidine into 2,4-difluoropyrimidine .Physical And Chemical Properties Analysis

2,4-Difluoropyrimidine has a refractive index of n20/D 1.432, a boiling point of 118-120 °C, and a density of 1.359 g/mL at 25 °C .科学的研究の応用

Chemical Synthesis and Functionalization

2,4-Difluoropyridimine and its derivatives have been widely used in chemical synthesis due to their versatile reactivity. The regioselective substitutions of halopyridines, including 2,4-difluoropyridine, have been explored to achieve controlled nucleophilic substitution reactions. These reactions are significantly influenced by the presence of trialkylsilyl groups, which can reverse the regioselectivity of the substitution, allowing for selective functionalization at different positions on the pyridine ring. This method has enabled the synthesis of various fluorinated pyridine derivatives with potential applications in medicinal chemistry and material science (Schlosser, Bobbio, & Rausis, 2005).

Material Science Applications

In material science, this compound derivatives have been utilized for the development of novel materials. For example, heteroleptic cationic Ir(III) complexes with difluorophenylpyridine ligands have been synthesized, showing promising properties such as dual-emission fluorescence-phosphorescence, mechanoluminescence, and potential applications in data security protection. These complexes exhibit unique photophysical properties that could be leveraged for designing smart luminescent materials (Song et al., 2016).

Pharmaceutical Research

In pharmaceutical research, this compound serves as a key intermediate for the synthesis of complex organic molecules. Its utility in the facile preparation of 3-substituted-2,6-difluoropyridines has been demonstrated, which can be further transformed into 2,3,6-trisubstituted pyridines. This synthetic approach has been applied in the development of novel protein kinase C theta inhibitors, showcasing the importance of this compound derivatives in drug discovery for therapeutic applications (Katoh et al., 2017).

Analytical Chemistry

This compound and its derivatives have also found applications in analytical chemistry, particularly in the study of molecular structures and interactions. The investigation of structural trends in difluoropyridine rings using advanced spectroscopic techniques has provided valuable insights into the effects of fluorine substitution on the pyridine ring geometry and electronic structure. These studies contribute to a deeper understanding of the influence of fluorine atoms on the chemical and physical properties of pyridine derivatives (Dijk, Sun, & Wijngaarden, 2012).

作用機序

Target of Action

Similar compounds such as 2,4-diaminoquinazolines have been identified as inhibitors of the atp synthesis pathway . This suggests that 2,4-difluoropyridimine might also interact with enzymes involved in ATP synthesis or other energy production pathways in cells.

Mode of Action

Based on the mode of action of structurally similar compounds, it can be inferred that this compound might interact with its targets by binding to the active sites of the enzymes, thereby inhibiting their function . This interaction could lead to changes in the normal functioning of the cell, potentially leading to cell death.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its potential inhibitory effects on ATP synthesis. This could lead to a decrease in cellular energy levels, potentially causing cell death . .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its interaction with target enzymes . Additionally, the presence of other substances in the environment could potentially affect the compound’s bioavailability and its overall effect on cells.

特性

| { "Design of the Synthesis Pathway": "The synthesis of 2,4-difluoropyridimine can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2,4-dichloropyridine", "potassium fluoride", "dimethyl sulfoxide (DMSO)", "triethylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Conversion of 2,4-dichloropyridine to 2,4-difluoropyridine", "a) Dissolve 2,4-dichloropyridine in DMSO", "b) Add potassium fluoride and triethylamine to the reaction mixture", "c) Heat the mixture at 100°C for several hours", "d) Cool the mixture and filter off the precipitated salt", "e) Concentrate the filtrate and purify the product by column chromatography", "Step 2: Conversion of 2,4-difluoropyridine to 2,4-difluoropyridimine", "a) Dissolve 2,4-difluoropyridine in acetic anhydride", "b) Add sodium hydroxide solution dropwise to the reaction mixture", "c) Heat the mixture at 60°C for several hours", "d) Cool the mixture and acidify with hydrochloric acid", "e) Collect the precipitated product by filtration and wash with water", "f) Dry the product under vacuum" ] } | |

CAS番号 |

1211528-95-8 |

分子式 |

C5H4F2N2 |

分子量 |

130.098 |

IUPAC名 |

2,4-difluoro-4H-pyridin-3-imine |

InChI |

InChI=1S/C5H4F2N2/c6-3-1-2-9-5(7)4(3)8/h1-3,8H |

InChIキー |

FDGVLDPYBBJGDU-UHFFFAOYSA-N |

SMILES |

C1=CN=C(C(=N)C1F)F |

同義語 |

2,4-difluoropyridimine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,4'-Bipyridin]-5-amine](/img/structure/B567373.png)

![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567379.png)